N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-21-15(13-7-4-8-23-13)19-20-16(21)24-10-14(22)18-12-6-3-5-11(17)9-12/h3-9H,2,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQMJULSKSAORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618413-08-4 | |
| Record name | N-(3-CHLOROPHENYL)-2-((4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, dechlorinated products
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : The triazole ring is commonly associated with antifungal properties. Compounds with similar structures have been shown to inhibit fungal growth by targeting ergosterol synthesis in cell membranes . N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may function similarly, making it a candidate for further studies in antifungal drug development.
- Anticancer Potential : The compound's structural components suggest possible anticancer properties. Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Insecticidal Properties : Preliminary studies suggest that compounds with triazole and thioether functionalities may exhibit insecticidal activity. Further research could explore the effectiveness of this compound against specific insect pests .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazole ring.
- Introduction of the furan moiety.
- Sulfur incorporation through thioether linkage.
Careful optimization of reaction conditions is crucial to achieving high yields and purity . Researchers can modify functional groups to create analogues with potentially enhanced biological activities.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chlorophenyl)-2-{[4-methyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-(3-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-(4-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, triazole ring, and chlorophenyl group in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Biological Activity
N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This compound features a triazole ring, a chlorinated phenyl group, and a furan moiety, which contribute to its pharmacological potential. The molecular formula is , indicating the presence of multiple elements that enhance its biological interactions.
1. Pharmacological Profile
Research indicates that this compound exhibits significant antimicrobial properties, particularly against various bacterial and fungal strains. Its mechanism of action is believed to involve the inhibition of essential biosynthetic pathways in microorganisms.
1.1 Antibacterial Activity
Studies have shown that compounds with triazole structures often inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis and metabolism. For instance, this compound has demonstrated activity against Gram-positive and Gram-negative bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 8 μg/mL |
| Klebsiella pneumoniae | 0.125 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 - 8 μg/mL |
These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .
1.2 Antifungal Activity
The compound also exhibits antifungal properties by inhibiting ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity. Comparative studies have indicated that similar triazole derivatives show potent antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 - 4 μg/mL |
| Aspergillus flavus | 0.5 - 4 μg/mL |
| Trichoderma viride | 0.5 - 4 μg/mL |
These results highlight the potential of this compound as a therapeutic agent against fungal infections .
The biological activity of this compound can be attributed to its ability to interact with target proteins or enzymes within microbial cells. The triazole ring is known to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi and other critical pathways in bacteria.
3.1 Recent Studies
Recent investigations have focused on the structure-activity relationship (SAR) of triazole derivatives, emphasizing how modifications to the molecular structure can enhance biological activity:
- A study demonstrated that introducing different substituents on the triazole ring can significantly affect both antibacterial and antifungal potency.
- Another research highlighted the importance of the furan moiety in increasing binding affinity to target enzymes due to π-stacking interactions with aromatic residues .
3.2 Clinical Relevance
Given its promising biological activity, further clinical studies are warranted to evaluate the safety and efficacy of this compound as a potential drug candidate.
4.
This compound represents a significant advancement in medicinal chemistry due to its diverse biological activities against bacterial and fungal pathogens. Continued research into its pharmacological properties and mechanisms will be essential for developing new therapeutic agents capable of addressing resistant infections.
Q & A
Q. What are the key steps in synthesizing N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves: (i) Alkylation : Reacting 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide with N-aryl-substituted α-chloroacetamides in the presence of KOH to form the acetamide backbone . (ii) Paal-Knorr Condensation : Modifying the amino group at the 4th position of the triazole ring into a pyrolium fragment to enhance structural diversity and bioactivity . (iii) Purification : Column chromatography and recrystallization are typically used to isolate the pure compound, followed by NMR and mass spectrometry for validation .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
- Methodological Answer : Anti-exudative activity is assessed using a carrageenan-induced rat paw edema model. Key steps include: (i) Dosing : Administering the compound intraperitoneally at 50–100 mg/kg doses. (ii) Measurement : Quantifying edema volume via plethysmometry at 1–6 hours post-carrageenan injection. (iii) Statistical Analysis : Comparing results to reference drugs (e.g., indomethacin) using ANOVA with p < 0.05 as significance criteria .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Essential techniques include: (i) 1H/13C NMR : To confirm substituent positions (e.g., 3-chlorophenyl, ethyl, and furan groups) and assess purity. (ii) X-ray Crystallography : Resolves 3D conformation, including triazole ring planarity and sulfanyl-acetamide bond angles . (iii) High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C19H17ClN4O2S) and detects isotopic patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s anti-inflammatory efficacy?
- Methodological Answer : SAR strategies involve: (i) Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, NO2) at the phenyl residue’s 3rd or 4th positions to enhance anti-exudative activity . (ii) Triazole Ring Modifications : Replacing the ethyl group with bulkier alkyl chains (e.g., cycloheptyl) to improve lipid solubility and bioavailability . (iii) In Silico Docking : Using AutoDock Vina to predict interactions with COX-2 or TNF-α targets, followed by in vitro validation .
Q. What experimental designs address contradictions in substituent effects on bioactivity?
- Methodological Answer : Contradictions (e.g., variable activity with nitro vs. methoxy groups) are resolved via: (i) Dose-Response Curves : Testing multiple concentrations to identify non-linear effects. (ii) Metabolic Stability Assays : Incubating compounds with liver microsomes to assess if metabolites drive observed discrepancies . (iii) Cohort Stratification : Using animal models with genetic variations (e.g., CYP450 polymorphisms) to evaluate pharmacokinetic influences .
Q. What advanced analytical methods elucidate degradation pathways under physiological conditions?
- Methodological Answer : (i) LC-MS/MS Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products over 24 hours. (ii) Isotopic Labeling : Use 13C-labeled acetamide to trace metabolic cleavage sites via mass fragmentation patterns. (iii) Computational Degradation Modeling : Apply software like Schrödinger’s QikProp to predict hydrolytic susceptibility of the sulfanyl-acetamide bond .
Methodological Notes
- Synthesis Optimization : Replace KOH with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction yields .
- Activity Validation : Pair in vivo models with in vitro assays (e.g., TNF-α inhibition in RAW 264.7 macrophages) to confirm mechanism .
- Data Reproducibility : Use ≥3 biological replicates and report confidence intervals for all bioactivity metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
